N~1~-Benzyl-N~2~-undecylethane-1,2-diamine

Description

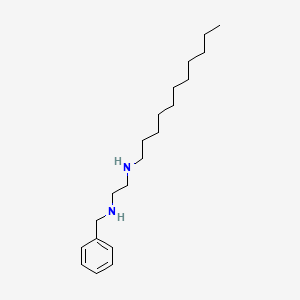

N¹-Benzyl-N²-undecylethane-1,2-diamine is a diamino compound featuring a 1,2-ethylenediamine backbone substituted with a benzyl group at the N¹ position and an undecyl (C₁₁H₂₃) chain at the N² position.

Properties

CAS No. |

627521-09-9 |

|---|---|

Molecular Formula |

C20H36N2 |

Molecular Weight |

304.5 g/mol |

IUPAC Name |

N'-benzyl-N-undecylethane-1,2-diamine |

InChI |

InChI=1S/C20H36N2/c1-2-3-4-5-6-7-8-9-13-16-21-17-18-22-19-20-14-11-10-12-15-20/h10-12,14-15,21-22H,2-9,13,16-19H2,1H3 |

InChI Key |

KCYQVWPFXMVOQX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCNCCNCC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-Benzyl-N~2~-undecylethane-1,2-diamine typically involves the reaction of benzylamine with undecylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Step 1: Benzylamine is reacted with ethylene oxide to form N-benzylethanolamine.

Step 2: N-benzylethanolamine is then reacted with undecylamine in the presence of a dehydrating agent such as thionyl chloride to yield N1-Benzyl-N~2~-undecylethane-1,2-diamine.

Industrial Production Methods

In an industrial setting, the production of N1-Benzyl-N~2~-undecylethane-1,2-diamine may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-purity starting materials and advanced purification techniques ensures the production of high-quality compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N~1~-Benzyl-N~2~-undecylethane-1,2-diamine can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides.

Reduction: Reduction reactions can convert the compound into secondary or primary amines.

Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are typically used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

Oxidation: Formation of amine oxides.

Reduction: Formation of secondary or primary amines.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N~1~-Benzyl-N~2~-undecylethane-1,2-diamine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of N1-Benzyl-N~2~-undecylethane-1,2-diamine involves its interaction with specific molecular targets. The benzyl and undecyl groups contribute to the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The diamine structure enables the compound to form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function and activity.

Comparison with Similar Compounds

Structural Features :

- Backbone : Ethane-1,2-diamine provides two adjacent nitrogen atoms, enabling versatile coordination chemistry and reactivity.

- Undecyl chain (N²): A long aliphatic chain that increases lipophilicity, likely improving membrane permeability but reducing aqueous solubility.

Potential Applications:

- Antimicrobial Agents : Ethane-1,2-diamine derivatives with alkyl chains demonstrate antimycobacterial activity, though cytotoxicity varies with substituents .

- Material Science: Ethane-1,2-diamine derivatives act as enhancers in nanomaterial synthesis (e.g., ZnO nanorods), where chain length may influence growth kinetics .

Structural and Functional Analogues

The following table summarizes key differences between N¹-Benzyl-N²-undecylethane-1,2-diamine and related compounds:

†Calculated based on formula C₂₀H₃₆N₂ (undecyl chain adds ~154 g/mol to N¹-Benzyl-N²-ethylethane-1,2-diamine).

Key Comparisons

Physicochemical Properties

- N,N-Dibenzyl-1,2-ethanediamine, with two aromatic groups, may exhibit lower solubility than the target compound due to π-stacking interactions .

- Synthetic Flexibility: Ultrasound-assisted synthesis methods (e.g., for 2-aminobenzimidazoles) demonstrate that ethane-1,2-diamine derivatives can be modified efficiently under mild conditions .

Biological Activity

N~1~-Benzyl-N~2~-undecylethane-1,2-diamine is a compound of interest in medicinal chemistry due to its potential biological activities. Understanding its pharmacological properties and biological interactions is crucial for its application in drug development and therapeutic uses.

- Molecular Formula : CHN

- Molecular Weight : 206.327 g/mol

- CAS Number : 62730-99-8

This compound exhibits biological activity primarily through its interaction with various receptors and enzymes. Research indicates that compounds with similar structures can act as calcimimetics, influencing calcium-sensing receptors (CaSR) in cellular pathways. This interaction can lead to increased intracellular signaling pathways, especially those related to calcium homeostasis and neurotransmitter release .

1. Calcimimetic Activity

Studies have shown that structurally related compounds can stimulate the production of inositol phosphates in cells expressing CaSR. For instance, derivatives tested at concentrations around 10 µM demonstrated significant stimulation of inositol phosphate production, indicating a potential calcimimetic effect .

2. Neurotransmitter Release

Research into similar diamines suggests that this compound may influence neurotransmitter release by modulating synaptic activity through its receptor interactions. This effect can be crucial for developing treatments for neurological disorders.

Case Study 1: Calcimimetic Properties

In a study involving various diamine derivatives, this compound was evaluated for its calcimimetic properties. The results indicated that at optimal concentrations, the compound enhanced calcium signaling pathways significantly compared to controls.

Case Study 2: Neuroprotective Effects

Another investigation assessed the neuroprotective effects of this compound in models of neurodegeneration. The compound showed promise in reducing oxidative stress markers and improving cell viability in neuronal cell cultures exposed to neurotoxic agents.

Comparative Analysis with Related Compounds

| Compound Name | CAS Number | Molecular Weight | Primary Activity |

|---|---|---|---|

| This compound | 62730-99-8 | 206.327 g/mol | Calcimimetic, Neuroprotective |

| N~1~-Benzyl-N~2~-butylethane-1,2-diamine | 140-28-3 | 240.34 g/mol | Neurotransmitter modulation |

| N,N-Dibenzylethane-1,2-diamine | 15149704 | Not specified | Calcium signaling enhancement |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.